molecular formula C7H10N2O4 B14560936 3-(Dinitromethyl)cyclohex-1-ene CAS No. 62115-94-0

3-(Dinitromethyl)cyclohex-1-ene

Cat. No.: B14560936
CAS No.: 62115-94-0
M. Wt: 186.17 g/mol
InChI Key: JRBCXZZZATXIOZ-UHFFFAOYSA-N
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Description

3-(Dinitromethyl)cyclohex-1-ene is an organic compound characterized by a cyclohexene ring substituted with a dinitromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Dinitromethyl)cyclohex-1-ene typically involves the nitration of cyclohexene derivatives. One common method includes the reaction of cyclohexene with dinitromethane under controlled conditions to introduce the dinitromethyl group. The reaction is usually carried out in the presence of a strong acid catalyst and at low temperatures to ensure selectivity and yield.

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, to optimize the yield and purity of the compound.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, often resulting in the formation of cyclohexanone derivatives.

    Reduction: Reduction of the dinitromethyl group can lead to the formation of amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dinitromethyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products:

    Oxidation: Cyclohexanone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted cyclohexene derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Dinitromethyl)cyclohex-1-ene has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with specific chemical properties, such as high-energy materials for propellants and explosives.

Mechanism of Action

The mechanism of action of 3-(Dinitromethyl)cyclohex-1-ene involves its interaction with various molecular targets. The dinitromethyl group is highly reactive and can participate in electron transfer reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially disrupting cellular processes and leading to various biological effects.

Comparison with Similar Compounds

    Cyclohexene: A simple cycloalkene with similar structural features but lacking the dinitromethyl group.

    Cyclohexanone: An oxidized derivative of cyclohexene.

    Cyclohexanol: A reduced form of cyclohexene.

Uniqueness: 3-(Dinitromethyl)cyclohex-1-ene is unique due to the presence of the dinitromethyl group, which imparts distinct chemical reactivity and potential applications. This group makes the compound more reactive compared to its simpler analogs, allowing for a broader range of chemical transformations and applications in various fields.

Properties

CAS No.

62115-94-0

Molecular Formula

C7H10N2O4

Molecular Weight

186.17 g/mol

IUPAC Name

3-(dinitromethyl)cyclohexene

InChI

InChI=1S/C7H10N2O4/c10-8(11)7(9(12)13)6-4-2-1-3-5-6/h2,4,6-7H,1,3,5H2

InChI Key

JRBCXZZZATXIOZ-UHFFFAOYSA-N

Canonical SMILES

C1CC=CC(C1)C([N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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